Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate

Description

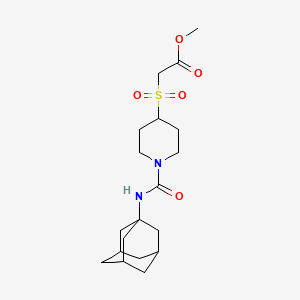

Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate (CAS: 1448130-63-9) is a synthetic organic compound with the molecular formula C₁₉H₃₀N₂O₅S and a molecular weight of 398.5 g/mol . Its structure features a rigid adamantane moiety linked via a carbamoyl group to a piperidine ring, which is further modified by a sulfonyl group and a methyl acetate ester. However, critical physicochemical data (e.g., melting point, solubility) remain unreported in the available literature.

Properties

IUPAC Name |

methyl 2-[1-(1-adamantylcarbamoyl)piperidin-4-yl]sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5S/c1-26-17(22)12-27(24,25)16-2-4-21(5-3-16)18(23)20-19-9-13-6-14(10-19)8-15(7-13)11-19/h13-16H,2-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBTIPSPDXELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps:

Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the carbamoyl group.

Piperidine Functionalization: The piperidine ring is modified to introduce the sulfonyl group.

Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The sulfonyl and carbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Adamantane Motifs

Compound ACPU (1-((3s,5s,7s)-adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea)

- Key Features :

- Adamantane linked via urea to a piperidine ring.

- Contains a coumarin-derived fluorophore (7-hydroxy-2-oxo-2H-chromen-4-yl), enabling fluorescence-based assays.

- Application : Optimized inhibitor of soluble epoxide hydrolase (sEH), validated through pre-incubation studies with sEH (10 nM) and fluorescence quantification .

- Comparison :

- Both compounds share the adamantane-piperidine scaffold, but the target compound replaces the urea and coumarin groups with a carbamoyl-sulfonyl acetate motif. This structural divergence likely reduces fluorescence utility but may enhance metabolic stability due to esterification.

Compound ZQH ([(4R)-4-amino-3,3-dimethylpiperidin-1-yl][(1S,3R,5R,6Z,7S)-3-phenyl-6-(2-phenylethylidene)adamantan-1-yl]methanone)

- Key Features :

- Its sulfonyl group may improve aqueous solubility compared to ZQH’s hydrophobic framework.

Piperidine and Sulfonamide Derivatives

Compounds 6d–6l (e.g., N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide)

- Key Features: Piperazine/piperidine cores modified with benzhydryl or bis(4-fluorophenyl)methyl groups. Sulfamoyl amino substituents on aryl rings. Synthesis: Yields varied widely; melting points ranged from 132–230°C, characterized via TLC, NMR (¹H, ¹³C, ¹⁹F), and MS .

- Comparison: The target compound replaces sulfamoyl amino groups with a sulfonyl-acetate ester, likely altering electronic properties and hydrogen-bonding capacity. The adamantane group provides steric bulk absent in 6d–6l, which may influence binding kinetics in enzymatic assays.

Implications for Research and Development

- The sulfonyl-acetate moiety may confer resistance to enzymatic hydrolysis relative to ester or amide linkages in ACPU and ZQH.

- Limitations: Lack of reported biological activity data limits direct functional comparisons. Unknown solubility and stability parameters hinder formulation studies.

Biological Activity

Methyl 2-((1-((3S,5S,7S)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for its unique structural characteristics that enhance lipophilicity and biological activity. The presence of a piperidine ring and a sulfonyl group further contributes to its pharmacological profile.

Molecular Formula

- Chemical Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 302.37 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of adamantane derivatives, including methyl 2-((1-((3S,5S,7S)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate. Research indicates that compounds with similar structures exhibit significant activity against multi-drug resistant (MDR) pathogens. For instance:

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| Compound A | <0.25 | Bactericidal |

| Compound B | <8.0 | Fungicidal |

These findings suggest that the compound may inhibit bacterial and fungal growth effectively, potentially acting through mechanisms involving DNA gyrase and topoisomerase IV inhibition .

Anticancer Activity

The adamantane derivatives have also been evaluated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways:

- Mechanisms of Action :

- Inhibition of cell proliferation.

- Induction of apoptosis via caspase activation.

- Modulation of signaling pathways related to cell survival.

Structure-Activity Relationship (SAR)

The structural features of methyl 2-((1-((3S,5S,7S)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate play a crucial role in its biological activity:

- Adamantane Moiety : Enhances lipophilicity and cellular uptake.

- Piperidine Ring : Contributes to receptor binding affinity.

- Sulfonyl Group : Potentially increases metabolic stability.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Evaluation :

Q & A

Q. Answer :

- X-ray Crystallography : Resolves crystal packing and stereochemistry. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 12.5133 Å, b = 10.3779 Å, c = 14.3044 Å, β = 106.766° .

- NMR Spectroscopy : Key signals include adamantane C–H protons (δ 1.6–2.1 ppm) and sulfonyl group resonance (δ 3.3–3.7 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 320.49 for related adamantane derivatives) .

Advanced: How can researchers optimize reaction yields in photoinduced synthetic steps?

Q. Answer :

- Light Source Tuning : Use UV-A (365 nm) or visible light with photosensitizers (e.g., eosin Y) to activate adamantane-phosphonylation reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency by stabilizing intermediates.

- Design of Experiments (DoE) : Statistical optimization (e.g., varying temperature, catalyst loading, and irradiation time) identifies critical parameters. Flow-chemistry systems enhance reproducibility and scalability .

Advanced: What strategies address contradictions in reported biological activities of adamantane derivatives?

Q. Answer :

- Comparative Bioassays : Test the compound alongside analogs (e.g., triazole- or piperazine-modified derivatives) under standardized conditions (e.g., MIC assays for antibacterial activity) .

- Metabolic Stability Studies : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid metabolism.

- Computational Validation : Molecular docking (e.g., using AutoDock Vina) reconciles discrepancies by predicting binding modes to targets like viral proteases .

Advanced: How can structure-activity relationship (SAR) studies elucidate pharmacophore elements?

Q. Answer :

- Adamantane Modifications : Replace the adamantane group with bicyclic or cyclohexyl analogs to assess hydrophobic interactions .

- Sulfonyl Group Substitution : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance electrophilicity and target engagement.

- Piperidine Ring Functionalization : Test N-methylation or spirocyclic derivatives to probe conformational flexibility .

Advanced: What computational tools predict binding affinity with viral targets?

Q. Answer :

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate adamantane-protein interactions over 100-ns trajectories to identify stable binding poses .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding rational design .

- Pharmacophore Modeling : MOE or Schrödinger Suite maps essential features (e.g., hydrogen-bond acceptors near the sulfonyl group) .

Methodological: How are stability and degradation profiles assessed under stress conditions?

Q. Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12) for 48 hours.

- Analytical Monitoring : Use HPLC (C18 column, mobile phase: methanol/buffer pH 4.6) to detect degradation products. LC-MS identifies major fragments (e.g., loss of methyl ester or adamantane cleavage) .

- Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation .

Methodological: What impurity profiling techniques ensure batch consistency?

Q. Answer :

- HPLC-UV/ELSD : Quantifies residual solvents (e.g., DMF) and byproducts (e.g., des-methyl analogs) using a sodium 1-octanesulfonate buffer (pH 4.6) and methanol gradient .

- ICP-MS : Detects heavy metal catalysts (e.g., Pd) below 10 ppm.

- Chiral Chromatography : Resolves enantiomeric impurities using Chiralpak AD-H columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.